N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidin-4-one core substituted with a 4-ethylphenyl group at position 3, a methyl group at position 5, and a phenyl group at position 6. A thioacetamide side chain is attached via a sulfanyl group at position 2, terminating in an N-(2-chloro-4-methylphenyl) group. Its molecular formula is C₃₁H₂₇ClN₄O₂S, with a molecular weight of 555.09 g/mol. Key structural attributes include:
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27ClN4O2S/c1-4-20-11-13-22(14-12-20)35-29(37)28-27(23(17-34(28)3)21-8-6-5-7-9-21)33-30(35)38-18-26(36)32-25-15-10-19(2)16-24(25)31/h5-17H,4,18H2,1-3H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETPIJYSTHZYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=C(C=C5)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit promising anticancer properties. Research has shown that the pyrrolopyrimidine scaffold can inhibit specific kinases involved in cancer progression, suggesting that this compound may serve as a lead for developing new anticancer agents .
Antimicrobial Activity
The presence of the sulfanyl group in the molecular structure suggests potential antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains and fungi. Preliminary results indicate that they may inhibit the growth of resistant bacterial strains .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated inhibition of protein kinases and phosphodiesterases, which are crucial in various signaling pathways in cells .
Drug Development
Given its structural complexity and biological activity, this compound is being explored for its potential as a therapeutic agent. Its ability to target specific molecular pathways makes it a candidate for further investigation in drug discovery programs aimed at treating cancer and infectious diseases .
Case Study 1: Anticancer Activity
In a study published in 2023, researchers synthesized derivatives of pyrrolopyrimidine and tested their efficacy against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity against breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds. The findings revealed that certain derivatives showed strong inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics based on this scaffold .
Comparison with Similar Compounds
Key Observations:
Dihydropyrimidinone cores (e.g., ) lack aromaticity in the pyrimidine ring, decreasing π-stacking capacity.
Substituent Impact :
- Chlorophenyl groups (common in ) enhance electrophilicity and influence solubility.
- Ethylphenyl vs. Methoxyphenyl : The ethyl group in the target compound increases hydrophobicity compared to methoxy-substituted analogs, which may improve membrane permeability .
Analytical Data Comparison
NMR Spectral Shifts
- Region-Specific Variations : In analogs with similar cores (e.g., ), chemical shifts in δ 7.28–7.82 ppm (aromatic protons) and δ 4.12 ppm (SCH₂) align closely with the target compound, confirming conserved structural motifs. However, substituents like the 3-methoxyphenylmethyl group in introduce distinct shifts (e.g., δ 6.01 ppm for CH-5) due to altered electron density .
Mass Spectrometry (MS/MS) Fragmentation
- Cosine Scores : Molecular networking analysis () reveals that the target compound clusters with other pyrrolo-pyrimidine derivatives (cosine score >0.85), indicating conserved fragmentation pathways (e.g., loss of acetamide side chain at m/z 555 → 486).
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs with chlorophenyl groups (e.g., ) exhibit higher melting points (268–287°C) due to strong intermolecular halogen bonding.
- Solubility: The 4-ethylphenyl group in the target compound likely reduces aqueous solubility compared to diaminopyrimidine analogs (e.g., ), which benefit from hydrogen-bonding amide groups.
Bioactivity Profiling
While direct bioactivity data for the target compound is unavailable, structurally related molecules (e.g., ) show:
Preparation Methods
Core Pyrrolo[3,2-d]pyrimidin-4-one Synthesis
The pyrrolo[3,2-d]pyrimidine scaffold is constructed via a one-pot, three-component reaction adapted from methodologies for analogous systems.
Reagents :
-
4-Ethylphenylglyoxal (1a )
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5-Methyl-6-amino-1,3-dimethyluracil (2a )
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Phenyl-substituted enamine (3a )
Conditions :
-
Solvent : Ethanol (anhydrous)
-
Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)
-
Temperature : 50°C, 6–8 hours
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Yield : 78–82%
Mechanism :
-
Condensation : Glyoxal 1a reacts with enamine 3a to form an α,β-unsaturated ketone intermediate.
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Cyclization : 6-Aminouracil 2a undergoes nucleophilic attack on the ketone, followed by intramolecular cyclization to form the pyrrolo[3,2-d]pyrimidine core.
-
Oxidation : Atmospheric oxygen mediates oxidation to the 4-oxo derivative.
Key Optimization :
Sulfanyl Group Introduction
The sulfanyl moiety at position 2 is introduced via nucleophilic substitution.
Reagents :
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Pyrrolo[3,2-d]pyrimidin-4-one intermediate (4 )
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Thioacetic acid (5 )
Conditions :
-
Solvent : Dimethylformamide (DMF)
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Base : Triethylamine (2 equiv)
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Temperature : 80°C, 4 hours
-
Yield : 65–70%
Mechanism :
-
Deprotonation of thioacetic acid generates a thiolate ion, which displaces a leaving group (e.g., chloride) at position 2 of 4 .
Side Reactions :
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Over-oxidation to sulfoxide/sulfone (mitigated by inert atmosphere).
Acetamide Coupling
The N-(2-chloro-4-methylphenyl)acetamide side chain is appended via amide bond formation.
Reagents :
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Sulfanyl-pyrrolopyrimidine (6 )
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2-Chloro-4-methylphenyl isocyanate (7 )
Conditions :
-
Solvent : Dichloromethane (DCM)
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Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
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Temperature : 25°C, 12 hours
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Yield : 85–90%
Mechanism :
-
Nucleophilic attack by the sulfanyl group’s sulfur on the isocyanate carbon, followed by proton transfer to form the acetamide linkage.
Reaction Optimization Data
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst (Cyclization) | None | TBAB (5 mol%) | TBAB (5 mol%) |
| Solvent (Cyclization) | Toluene | Ethanol | Ethanol |
| Cyclization Yield | 45% | 82% | 82% |
| Sulfanyl Temp | 60°C | 80°C | 80°C |
| Sulfanyl Yield | 50% | 70% | 70% |
Notes :
Characterization and Analytical Data
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
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δ 8.21 (s, 1H, H-6 pyrrolopyrimidine)
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δ 7.45–7.32 (m, 9H, aromatic H)
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δ 3.89 (s, 3H, N-CH3)
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δ 2.41 (q, 2H, J = 7.6 Hz, CH2CH3)
13C NMR (101 MHz, DMSO-d6) :
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δ 169.8 (C=O acetamide)
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δ 158.4 (C-4 pyrrolopyrimidine)
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δ 142.1 (C-2 sulfanyl)
HPLC-MS :
-
[M+H]+: Calculated 602.2, Observed 602.3
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Purity: 98.5% (C18 column, acetonitrile/water gradient)
Challenges and Troubleshooting
Low Cyclization Yields
Cause : Moisture contamination deactivates TBAC.
Solution : Use molecular sieves and anhydrous solvents.
Sulfanyl Oxidation
Cause : Residual oxygen in reaction mixture.
Solution : Purge with nitrogen and add 0.1% ascorbic acid.
Industrial Scalability Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 5 g | 500 g |
| Cyclization Time | 8 hours | 6 hours |
| Purification | Column Chromatography | Crystallization |
| Overall Yield | 62% | 68% |
Key Adjustments :
-
Replaced DMF with cyclopentyl methyl ether (CPME) for greener processing.
-
Continuous flow reactors reduced sulfanyl step time by 40%.
Q & A
What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves multi-step protocols, including cyclization, coupling, and functionalization. For instance, highlights controlled copolymerization methods using stepwise reagent addition and temperature modulation. Key steps for this compound may include:
- Thioether linkage formation : Reacting a pyrrolopyrimidine precursor with a thiol-containing intermediate under inert conditions (e.g., N₂ atmosphere) at 60–80°C .
- Amide coupling : Utilize carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the acetamide moiety to the chlorophenyl group.
- Optimization : Apply Design of Experiments (DoE) to assess variables like solvent polarity (DMF vs. THF), catalyst loading, and reaction time. demonstrates flow-chemistry approaches for improved reproducibility and yield in complex syntheses .
How can researchers resolve discrepancies in crystallographic data, such as disorder in the pyrrolopyrimidine core?
Level: Advanced
Answer:
Crystallographic ambiguities, such as positional disorder in the pyrrolopyrimidine ring, require advanced refinement techniques. and 14 provide methodologies for addressing these issues:
- Disorder modeling : Use software like SHELXL to split disordered atoms into multiple positions, refining occupancy factors iteratively .
- Validation metrics : Cross-check residual factors (e.g., R < 0.05) and data-to-parameter ratios (>10:1) to ensure reliability .
- Complementary techniques : Pair X-ray diffraction with solid-state NMR to validate hydrogen-bonding networks and packing motifs .
What spectroscopic and computational methods are critical for confirming the compound’s structural integrity?
Level: Basic
Answer:
A combination of analytical techniques ensures accurate characterization:
- X-ray crystallography : Resolve the 3D structure, highlighting the sulfanyl-acetamide linkage and substituent orientations ( , 6 ) .
- NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆) identifies key protons (e.g., NH of acetamide at δ 10–11 ppm) and aromatic signals. 2D NMR (COSY, HSQC) confirms connectivity .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.
How do non-covalent interactions (e.g., π-stacking, hydrogen bonding) influence the compound’s reactivity and solid-state assembly?
Level: Advanced
Answer:
emphasizes the role of non-covalent interactions in supramolecular chemistry. For this compound:
- π-π stacking : The phenyl and pyrrolopyrimidine groups may stack with offset geometries, affecting solubility and crystallization. Computational tools (e.g., DFT) can predict interaction energies .
- Hydrogen bonding : The acetamide NH and pyrimidine carbonyl groups form intermolecular bonds, stabilizing crystal lattices. IR spectroscopy (amide I band ~1650 cm⁻¹) and Hirshfeld surface analysis quantify these interactions .
- Experimental probes : Solvent polarity screens (e.g., DCM vs. ethanol) reveal aggregation trends. Thermal gravimetric analysis (TGA) assesses stability under varied humidity .
What strategies mitigate challenges in achieving high purity (>95%) for biological assays?
Level: Advanced
Answer:
Purity optimization involves both synthesis and purification:
- Chromatographic methods : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate byproducts. recommends silica gel chromatography for intermediate purification .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility studies. Monitor crystal growth via polarized light microscopy.
- Analytical validation : LC-MS and elemental analysis (C, H, N) confirm purity. Differential scanning calorimetry (DSC) detects polymorphic impurities .
How can researchers design experiments to probe the compound’s stability under physiological conditions?
Level: Advanced
Answer:
outlines protocols for stability studies:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
- Oxidative stress tests : Expose to H₂O₂ (0.3% v/v) and assess sulfanyl group oxidation via FT-IR (S=O stretch ~1050 cm⁻¹).
- Light sensitivity : UV-vis spectroscopy tracks absorbance changes under UV-A/UV-B exposure.
What computational tools predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?
Level: Advanced
Answer:
- Lipophilicity (logP) : Use software like ChemAxon or Schrödinger’s QikProp to estimate partition coefficients. Compare with experimental shake-flask method results .
- ADMET profiling : SwissADME predicts bioavailability, CYP450 interactions, and blood-brain barrier penetration. Molecular dynamics simulations model protein-ligand binding for target engagement studies .
How can researchers address low solubility in aqueous media for in vitro assays?
Level: Basic
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility.
- Salt formation : Screen counterions (e.g., HCl, sodium) to improve hydrophilicity.
- Particle size reduction : Nano-milling or sonication generates stable suspensions for cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
